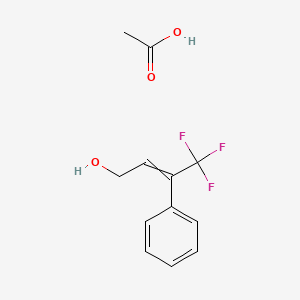![molecular formula C14H12N6O B12526358 1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea CAS No. 651769-74-3](/img/structure/B12526358.png)
1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea is an organic compound with the molecular formula C14H12N6O. It is characterized by the presence of a phenyl group, a tetrazole ring, and a urea moiety.
Méthodes De Préparation
The synthesis of 1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea typically involves the reaction of phenyl isocyanate with 4-(1H-tetrazol-5-yl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring and phenyl groups can undergo substitution reactions with various electrophiles and nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring and phenyl groups play a crucial role in binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound also contains a tetrazole ring but differs in its functional groups and properties.
5-Phenyl-1H-tetrazole: Similar in structure but lacks the urea moiety, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
651769-74-3 |
|---|---|
Formule moléculaire |
C14H12N6O |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
1-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C14H12N6O/c21-14(15-11-4-2-1-3-5-11)16-12-8-6-10(7-9-12)13-17-19-20-18-13/h1-9H,(H2,15,16,21)(H,17,18,19,20) |
Clé InChI |
KTIWLNFSBOCUHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
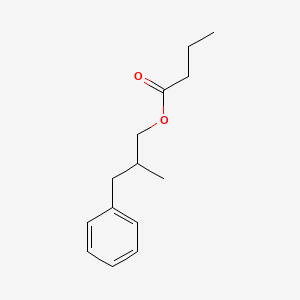
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
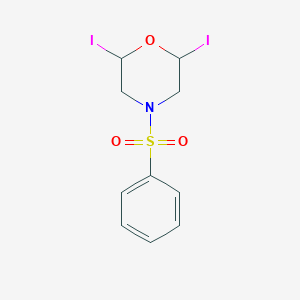
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)

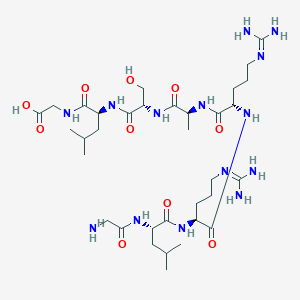

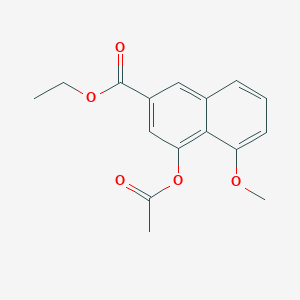

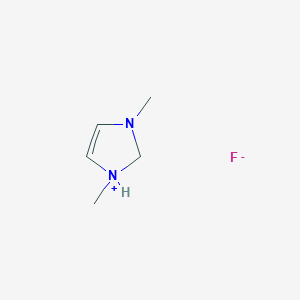
methanone](/img/structure/B12526373.png)
